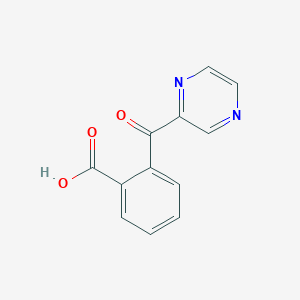

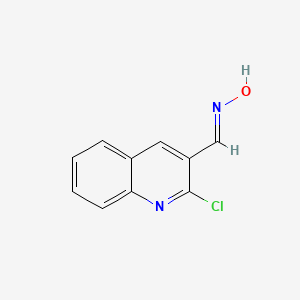

2-(Pyrazin-2-ylcarbonyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

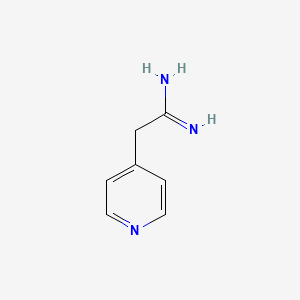

2-(Pyrazin-2-ylcarbonyl)benzoic acid is a compound that features a pyrazine ring attached to a benzoic acid moiety. This structure is significant in various chemical and biological contexts, including the formation of supramolecular polymers, retinoidal activity, and potential applications in drug development and materials science.

Synthesis Analysis

The synthesis of related compounds involves cyclooligomerization under microwave irradiation, as seen in the formation of a racemic pair of ester functionalized ortho-linked oxacalix benzene pyrazine, which is further transformed into the corresponding carboxylic acid functionalized compound . Another synthesis approach includes the coupling of a pyrazinamide moiety with a salicylic acid derivative, leading to a compound with potential anti-tuberculosis activity . Additionally, substituted 2-aminobenzo[b]pyrans were synthesized through three-component condensation, which could be related to the synthesis pathways of pyrazinylcarbonyl compounds .

Molecular Structure Analysis

The molecular structure of compounds related to 2-(Pyrazin-2-ylcarbonyl)benzoic acid often exhibits significant non-covalent interactions such as hydrogen bonding, which is crucial for the stability of the molecular assembly . For instance, the carboxylic acid groups in the synthesized compounds form hydrogen bonds in different solvents, leading to various supramolecular structures . X-ray diffraction analysis has been used to establish the molecular and crystal structures of related compounds .

Chemical Reactions Analysis

Chemical reactions involving 2-(Pyrazin-2-ylcarbonyl)benzoic acid derivatives include the formation of metal-containing supramolecular complexes through interactions with transition metal ions . These reactions result in the formation of metallomacrocycles and coordination polymers with potential applications in materials science. Additionally, the synthesis of thiosemicarbazide derivatives from pyrazine-2-carboxylic acid hydrazide has been reported, which exhibit antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Pyrazin-2-ylcarbonyl)benzoic acid and its derivatives can be inferred from related studies. For example, the co-crystal structures of pyrazinamide with hydroxybenzoic acids have been characterized by various spectroscopic techniques, revealing the nature of hydrogen bonding interactions and the stability of the co-crystals . Computational simulations, including DFT calculations and SAPT simulations, have been performed to understand the reactive properties and non-covalent interactions of cocrystals involving pyrazinamide . These studies provide insights into the potential applications of such compounds in drug development and photovoltaic systems.

Applications De Recherche Scientifique

Antimicrobial Activity

2-(Pyrazin-2-ylcarbonyl)benzoic acid and its derivatives have shown significant potential in antimicrobial applications. For instance, Benzoyl-1-(pyrazin-2-ylcarbonyl)-thiosemicarbazide, a derivative, has demonstrated antimicrobial properties, particularly exhibiting inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as antifungal potency against Candida spp. This indicates the compound's potential as a broad-spectrum antimicrobial agent with minimum inhibitory concentrations (MIC) ranging notably for various bacteria and fungi strains (Hagel, Paneth, & Plech, 2014).

Membrane Interaction and Antimicrobial Mechanism

The interaction of benzoic acid derivatives with membrane systems is crucial for understanding their antimicrobial mechanism. Detailed studies on the interactions of benzoic acid and its derivatives with model membrane systems have revealed that these compounds can penetrate membrane/water interfaces. This penetration capability, particularly more profound in benzoic acid than in its benzoate form, is significant for its antimicrobial activity, offering insights into the molecular basis of the antimicrobial properties of these compounds. Such findings lay the groundwork for exploring the bacterial uptake mechanisms of related compounds, like pyrazinoic acid, used in tuberculosis treatment (Peters et al., 2016).

Drug Development and Enhancement

In the pursuit of combating resistant strains of Mycobacterium tuberculosis, combining current anti-tuberculosis drugs with other bioactive molecules, like 2-(Pyrazin-2-ylcarbonyl)benzoic acid derivatives, has been a research focus. Synthesis and characterization of these derivatives aim to enhance the efficacy of existing treatments against both susceptible and resistant strains of tuberculosis. The amalgamation of pyrazinamide, a first-line drug for tuberculosis, with other bioactive molecules exemplifies this approach, potentially leading to more effective treatments (Alea et al., 2013).

Cocrystal Formation and Applications

Studies on the formation of cocrystals involving pyrazinamide and hydroxybenzoic acids have been conducted to understand the molecular interactions and potential applications of these compounds. Computational simulations, including DFT calculations and Molecular Dynamics (MD) simulations, have been used to investigate the interactions and properties of these cocrystals. These studies have not only shed light on the reactive and interaction properties of the molecules involved but also hinted at potential applications of these cocrystals in fields such as drug formulation and photovoltaic systems (Al-Otaibi et al., 2020).

Propriétés

IUPAC Name |

2-(pyrazine-2-carbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-11(10-7-13-5-6-14-10)8-3-1-2-4-9(8)12(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAUUIOCDVHRPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyrazine-2-carbonyl)benzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)